molecular formula C12H21F3N2O4S B2398261 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide CAS No. 2415530-98-0

4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide

Cat. No. B2398261
CAS RN: 2415530-98-0
M. Wt: 346.37
InChI Key: WXFJKLCSJWLAOT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide, also known as TFB, is a synthetic compound used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays a crucial role in regulating circadian rhythms, cell division, and DNA damage response.

Mechanism of Action

4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide binds to the ATP-binding site of CK1ε and inhibits its kinase activity. This leads to a decrease in phosphorylation of CK1ε substrates, including PER2, and a disruption of circadian rhythms. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide also inhibits the phosphorylation of other CK1ε substrates involved in DNA damage response and cell division.
Biochemical and Physiological Effects:
4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has been shown to disrupt circadian rhythms in vivo and in vitro. It also impairs the DNA damage response and cell division in cancer cells. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has been found to have no significant toxicity in vitro and in vivo, making it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

One advantage of 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is its high selectivity and potency for CK1ε inhibition. It is also easy to synthesize and has a long shelf life. However, 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has limited solubility in water and requires the use of organic solvents for in vitro experiments. Its effects on other kinases and biological processes are not well understood and require further investigation.

Future Directions

4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has the potential to be used as a therapeutic agent for diseases such as cancer and circadian rhythm disorders. Future research should focus on developing more potent and selective CK1ε inhibitors and investigating the effects of 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide on other biological processes. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide could also be used in combination with other drugs to enhance their efficacy.

Synthesis Methods

4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is synthesized by reacting 4-methoxy-1-methylsulfonylpiperidine with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction yields 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide as a white solid in high purity and yield.

Scientific Research Applications

4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is widely used in scientific research to study the role of CK1ε in various biological processes. It has been shown to inhibit CK1ε-mediated phosphorylation of PER2, a key protein involved in regulating circadian rhythms. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide has also been used to study the role of CK1ε in DNA damage response and cell division. 4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide is a valuable tool for researchers studying the molecular mechanisms underlying these processes.

properties

IUPAC Name

4,4,4-trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O4S/c1-21-11(5-7-17(8-6-11)22(2,19)20)9-16-10(18)3-4-12(13,14)15/h3-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFJKLCSJWLAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide

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